3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine
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Overview
Description
3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the imidazole and piperidine intermediates, followed by their coupling with the oxazole and pyridine moieties.
Imidazole Synthesis: The imidazole ring can be synthesized using the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Piperidine Synthesis: Piperidine can be synthesized through the hydrogenation of pyridine or by the reduction of pyridine derivatives.
Oxazole Synthesis: The oxazole ring can be formed via the cyclization of α-haloketones with amides.
Coupling Reactions: The final step involves coupling the imidazole, piperidine, oxazole, and pyridine intermediates under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole and piperidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the oxazole and pyridine rings using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyridine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydride, potassium tert-butoxide.
Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).
Major Products
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology
In biological research, the compound can be used to study the interactions of heterocyclic compounds with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicinal chemistry, this compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where heterocyclic compounds have shown efficacy, such as cancer and infectious diseases.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence, which can be applied in electronics and photonics.
Mechanism of Action
The mechanism of action of 3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and piperidine rings can interact with active sites of enzymes, potentially inhibiting their activity. The oxazole and pyridine rings can participate in π-π stacking interactions with aromatic residues in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- **3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}benzene
- **3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-thiazol-5-yl}pyridine
- **3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}quinoline
Uniqueness
The uniqueness of 3-{3-[4-(1-methyl-1H-imidazol-5-yl)piperidine-1-carbonyl]-1,2-oxazol-5-yl}pyridine lies in its specific combination of heterocyclic rings, which can confer unique chemical and biological properties. The presence of both imidazole and oxazole rings can enhance its binding affinity to biological targets, making it a promising candidate for drug development.
Properties
IUPAC Name |
[4-(3-methylimidazol-4-yl)piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-22-12-20-11-16(22)13-4-7-23(8-5-13)18(24)15-9-17(25-21-15)14-3-2-6-19-10-14/h2-3,6,9-13H,4-5,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRLFRULTLIMNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CCN(CC2)C(=O)C3=NOC(=C3)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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